Methylmalonyl-Coenzym A-Tetralithiumsalz-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

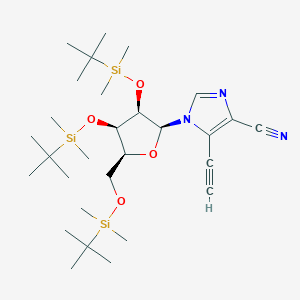

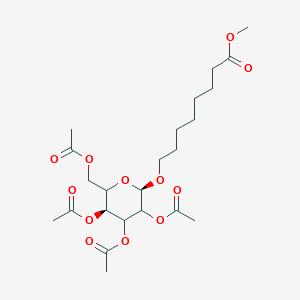

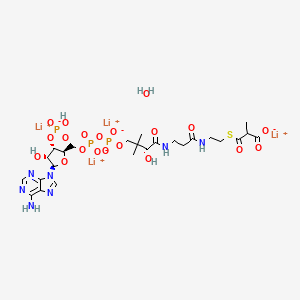

Methylmalonyl coenzyme A tetralithium salt hydrate is a chemical compound with the empirical formula C25H36Li4N7O19P3S · xH2O and a molecular weight of 891.34 (anhydrous basis) . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical reactions. This compound is particularly significant in the study of metabolic pathways involving odd-chain fatty acids, cholesterol, and certain amino acids .

Wissenschaftliche Forschungsanwendungen

Methylmalonyl coenzyme A tetralithium salt hydrate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate (MM-CoA) is the enzyme Methylmalonyl Coenzyme A Mutase (MCM) . This enzyme is a 5’-deoxyadenosylcobalamin-linked mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-coenzyme A to succinyl-coenzyme A .

Mode of Action

MM-CoA interacts with its target, MCM, to facilitate the conversion of L-methylmalonyl-coenzyme A to succinyl-coenzyme A . This interaction and the resulting changes play a crucial role in the metabolism of certain amino acids and fatty acids .

Biochemical Pathways

MM-CoA is involved in the metabolism of odd-chain fatty acids, cholesterol, and several amino acids including valine, isoleucine, methionine, and threonine . It is produced by the activity of the enzyme propionyl-CoA carboxylase (PCC) . The product of the reaction catalyzed by MCM, succinyl-CoA, is an important intermediate in the citric acid cycle, a key metabolic pathway for energy production.

Result of Action

The action of MM-CoA results in the production of succinyl-CoA, an important intermediate in the citric acid cycle . This contributes to the energy production in cells. Anomalies in this process, such as low MCM activity or altered metabolism of vitamin B12, can lead to the inherited metabolic disease methylmalonic acidemia (MMA) .

Biochemische Analyse

Biochemical Properties

Methylmalonyl coenzyme A tetralithium salt hydrate acts as a substrate for several enzymes, including methylmalonyl coenzyme A mutase, methylmalonyl coenzyme A decarboxylase, and methylmalonyl coenzyme A hydrolase . These enzymes facilitate the conversion of methylmalonyl coenzyme A to succinyl coenzyme A, a critical step in the tricarboxylic acid cycle. The interaction between methylmalonyl coenzyme A tetralithium salt hydrate and these enzymes is essential for maintaining metabolic homeostasis.

Cellular Effects

Methylmalonyl coenzyme A tetralithium salt hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in the catabolism of odd-chain fatty acids and certain amino acids, thereby impacting cellular energy production and metabolic flux . Additionally, methylmalonyl coenzyme A tetralithium salt hydrate can affect gene expression by modulating the activity of transcription factors involved in metabolic regulation.

Molecular Mechanism

At the molecular level, methylmalonyl coenzyme A tetralithium salt hydrate exerts its effects through binding interactions with specific enzymes and cofactors. The conversion of methylmalonyl coenzyme A to succinyl coenzyme A is catalyzed by methylmalonyl coenzyme A mutase, with vitamin B12 serving as a cofactor . This reaction is crucial for the proper functioning of the tricarboxylic acid cycle and energy production in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of methylmalonyl coenzyme A tetralithium salt hydrate can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Over time, the degradation of methylmalonyl coenzyme A tetralithium salt hydrate can lead to a decrease in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of methylmalonyl coenzyme A tetralithium salt hydrate vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing the use of methylmalonyl coenzyme A tetralithium salt hydrate in research and therapeutic applications.

Metabolic Pathways

Methylmalonyl coenzyme A tetralithium salt hydrate is involved in several metabolic pathways, including the catabolism of odd-chain fatty acids, cholesterol, and amino acids such as valine, isoleucine, methionine, and threonine . The compound is produced by the activity of propionyl coenzyme A carboxylase and is subsequently converted to succinyl coenzyme A by methylmalonyl coenzyme A mutase . This conversion is vital for the entry of carbon units into the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, methylmalonyl coenzyme A tetralithium salt hydrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in cellular compartments where it exerts its biochemical effects .

Subcellular Localization

Methylmalonyl coenzyme A tetralithium salt hydrate is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylmalonyl coenzyme A tetralithium salt hydrate is synthesized through a series of chemical reactions involving the acylation of coenzyme A derivatives. The process typically involves the use of lithium salts to stabilize the compound and ensure its purity. The reaction conditions often require low temperatures and inert atmospheres to prevent degradation .

Industrial Production Methods

Industrial production of methylmalonyl coenzyme A tetralithium salt hydrate involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is typically stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Methylmalonyl coenzyme A tetralithium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form succinyl coenzyme A.

Reduction: It can be reduced to form propionyl coenzyme A.

Substitution: The compound can undergo substitution reactions with other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include succinyl coenzyme A, propionyl coenzyme A, and various substituted coenzyme A derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Succinyl coenzyme A: A product of the oxidation of methylmalonyl coenzyme A.

Propionyl coenzyme A: A product of the reduction of methylmalonyl coenzyme A.

Acetyl coenzyme A: Another coenzyme A derivative involved in various metabolic pathways.

Uniqueness

Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its role in the metabolism of odd-chain fatty acids and certain amino acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in biochemical research and the study of metabolic disorders .

Eigenschaften

CAS-Nummer |

104809-02-1 |

|---|---|

Molekularformel |

C25H40LiN7O19P3S |

Molekulargewicht |

874.6 g/mol |

IUPAC-Name |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1 |

InChI-Schlüssel |

UOQZLHKKSUHTJD-RPJGYGBISA-N |

SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |

Isomerische SMILES |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)